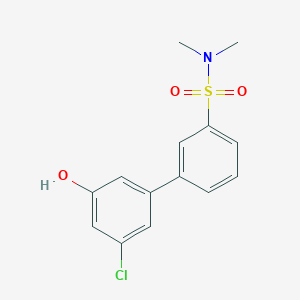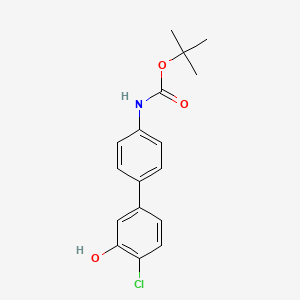![molecular formula C18H18ClNO2 B6382278 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261970-28-8](/img/structure/B6382278.png)
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow crystalline solid with a molecular weight of 278.59 g/mol. 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. It is a widely used reagent in organic synthesis, as well as in the study of various biochemical and physiological processes.
Mechanism of Action
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) acts as an inhibitor of enzymes, such as phosphatases and kinases. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Additionally, it has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase pathway. Furthermore, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is widely available. Additionally, it is easily soluble in water, ethanol, and methanol, and is insoluble in ether, chloroform, and benzene. However, it is important to note that it is a toxic compound and should be handled with care.
Future Directions
The potential future directions for research involving 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and agrochemicals. Furthermore, research could be conducted into its potential use as an inhibitor of enzymes involved in the regulation of gene expression, such as protein kinase C and phosphatidylinositol 3-kinase. Finally, research could be conducted into its potential use as a modulator of cellular signaling pathways, such as the mitogen-activated protein kinase pathway.
Synthesis Methods
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized from piperidine, chlorobenzene, and anhydrous potassium carbonate. The method of synthesis involves the reaction of piperidine, chlorobenzene, and anhydrous potassium carbonate in a solvent such as ethanol. The reaction is carried out at a temperature of 100-110°C for 3-4 hours. The product is then cooled to room temperature and filtered to obtain the desired product.
Scientific Research Applications
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of various other compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the study of various biochemical and physiological processes, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cellular signaling pathways.
properties
IUPAC Name |
[4-(3-chloro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-12-15(8-9-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIJRKOADAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686200 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261970-28-8 |
Source


|
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)